REACTION_CXSMILES
|
CI.[I-].[CH3:4][N+:5]([CH3:12])([CH2:9][CH2:10][CH3:11])[CH2:6][CH2:7][CH3:8].C([OH:15])C>C(NCCC)CC>[OH-:15].[CH3:4][N+:5]([CH3:12])([CH2:9][CH2:10][CH3:11])[CH2:6][CH2:7][CH3:8] |f:1.2,5.6|
|
Name
|
dimethyldipropylammonium iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C[N+](CCC)(CCC)C
|
Name
|
KHCO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(CC)NCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solid filtrate was washed in ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[OH-].C[N+](CCC)(CCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |